3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE
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Overview
Description
3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline core with an acetate group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 3,3-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of an acid catalyst to form the intermediate product. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the core of the compound.
4-Methylquinoline: A methyl-substituted derivative of quinoline.
Quinoline N-oxide: An oxidized form of quinoline.
Uniqueness
3,3-DIMETHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-1H-QUINOLIN-4-YL ACETATE is unique due to its combination of a quinoline core with an acetate group and specific substitution patterns. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23NO2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
[3,3-dimethyl-2-(4-methylphenyl)-2,4-dihydro-1H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C20H23NO2/c1-13-9-11-15(12-10-13)18-20(3,4)19(23-14(2)22)16-7-5-6-8-17(16)21-18/h5-12,18-19,21H,1-4H3 |
InChI Key |
HESDCCCLWZTFDR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(C3=CC=CC=C3N2)OC(=O)C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(C3=CC=CC=C3N2)OC(=O)C)(C)C |
Origin of Product |
United States |
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